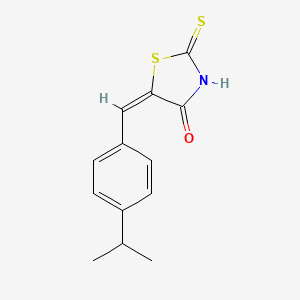

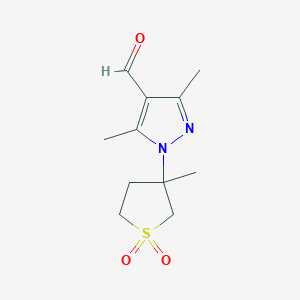

(5E)-5-(4-isopropylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives has been a subject of interest due to their biological activities. In the context of "(5E)-5-(4-isopropylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one", although not directly synthesized in the provided papers, similar compounds have been prepared through various synthetic routes. For instance, a compound with a mercapto-1,3,4-thiadiazole moiety was synthesized by ring closure of potassium xanthate, which was prepared from benzilic acid hydrazide and carbon disulphide in potassium hydroxide, followed by treatment with concentrated sulfuric acid . Another related compound, a thiazolidin-4-one derivative, was obtained by reacting benzylidene-anilines with mercaptoacetic acid under microwave irradiation, which proved to be more efficient than conventional heating methods . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a thiazolidinone ring, which can adopt different conformations. For example, a synthesized thiazolidin-4-one derivative was reported to have a twisted conformation of the thiazolidinone ring . The orientation of substituent phenyl rings can vary, with some being nearly perpendicular and others being coplanar with the core ring system. The dihedral angles between these rings can significantly influence the overall molecular geometry and, consequently, the compound's physical and chemical properties .

Chemical Reactions Analysis

Thiazolidinone and thiadiazole derivatives are known to participate in various chemical reactions due to their reactive functional groups. The mercapto group, in particular, can engage in nucleophilic substitution reactions, which can be utilized to further modify the core structure or to create larger, more complex molecules. The reactivity of these compounds can also be influenced by the presence of other substituents on the rings, which can either activate or deactivate the reactive sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone and thiadiazole derivatives are closely related to their molecular structures. The presence of different substituents can affect properties such as melting points, solubility, and the ability to form hydrogen bonds. For instance, the crystal structure of a thiazolidin-4-one derivative involved C—H⋯N, C—H⋯O, and C—H⋯S hydrogen bonds, which can contribute to the stability of the crystal lattice and influence the compound's melting point . Additionally, the electronic properties of the substituents can affect the compound's UV-Vis absorption and fluorescence emission, which are important for applications in materials science and as biological probes .

Scientific Research Applications

Spectroscopic Identification and Structural Features

A study by Shanmugapriya et al. (2022) investigated the molecular structure, electronic properties, and vibrational spectra of a compound closely related to (5E)-5-(4-isopropylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one. They used density functional theory (DFT) calculations and experimental data to understand the molecular-orbital interaction and structure. Their research also included molecular docking studies for potential cancer protein targets, highlighting the compound's relevance in medicinal chemistry (Shanmugapriya et al., 2022).

Molecular Structure and Photochemistry

Gómez-Zavaglia et al. (2006) focused on the molecular structure and photochemistry of a derivative of the compound of interest, demonstrating its potential for advanced spectroscopic and photochemical applications. Their research provides insights into the compound's behavior under different conditions, which could be relevant for its use in material sciences and photochemistry (Gómez-Zavaglia et al., 2006).

Synthesis and Inhibitory Activities

Tariq et al. (2018) synthesized derivatives of thiazole compounds and evaluated them for their inhibitory activities against certain enzymes, suggesting the potential of (5E)-5-(4-isopropylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one in the development of new therapeutic agents. Their research provides a foundation for understanding the biological activities and potential therapeutic uses of thiazole derivatives (Tariq et al., 2018).

Corrosion Inhibition Properties

Vastag et al. (2016) explored the use of a similar thiazole derivative as a corrosion inhibitor for copper in acidic solutions. Their findings are significant for industrial applications where corrosion resistance is critical. This study suggests potential applications of (5E)-5-(4-isopropylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one in materials science, particularly in corrosion inhibition (Vastag et al., 2016).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(5E)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS2/c1-8(2)10-5-3-9(4-6-10)7-11-12(15)14-13(16)17-11/h3-8H,1-2H3,(H,14,15,16)/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKBBUUMEJPMIP-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2522817.png)

![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one](/img/structure/B2522825.png)

![3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2522833.png)

![5-[(2-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2522838.png)

![(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2522839.png)